![molecular formula C20H12Br2N2O2S B2470436 (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol CAS No. 310459-37-1](/img/structure/B2470436.png)
(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol
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Description
(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol is a useful research compound. Its molecular formula is C20H12Br2N2O2S and its molecular weight is 504.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds structurally related to (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol have been a focus of research due to their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds exhibit selectivity toward these enzymes and are orally active in anti-inflammatory models. The structural activity relationships highlight the importance of specific substituents for biological activity, underscoring the potential therapeutic applications of these molecules (Unangst et al., 1994).
Microwave-Assisted Synthesis and Spectroscopic Characterization
Novel thiophene-benzothiazole derivatives, including compounds with structural similarities to (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol, have been synthesized using both conventional heating and microwave-assisted synthesis methods. Spectroscopic characterization, including FTIR, NMR, and X-ray diffraction, confirms the structures of these compounds. Studies on the effect of solvents on UV–Vis absorption and detailed DFT studies offer insights into the electronic properties and potential applications of these molecules in materials science (Ermiş & Durmuş, 2020).
Antioxidant Activity Evaluation
Research on derivatives of 2,6-diisobornylphenol, which include (phenylamino)methyl or (benzylamino)methyl moieties, has explored their antioxidant activities using in vitro models. These studies reveal that the activity of synthesized derivatives can vary depending on the test system used and may relate to membrane stabilizing effects. This highlights the potential of these compounds, including those structurally related to (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol, as antioxidants for therapeutic or cosmetic applications (Buravlev et al., 2021).
Antibacterial Properties
The synthesis and characterization of Schiff base compounds related to (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol have shown promising antibacterial activities against both gram-positive and gram-negative bacteria. These compounds, including 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, indicate the potential for the development of new antibacterial agents (Kakanejadifard et al., 2013).
Antimicrobial and Antifungal Activity
Imino-4-methoxyphenol thiazole derived Schiff base ligands have been synthesized and tested for their antimicrobial and antifungal activities. These studies provide insights into the potential of these compounds, including those structurally related to (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol, for use in combatting microbial and fungal infections (Vinusha et al., 2015).
properties
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-dibromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2O2S/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-17(25)14(9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGTLSXYFERNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Br)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol |
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